

Application Notes and Protocols for the Gravimetric Determination of Nickel using Dimethylglyoxime

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Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

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Introduction

The gravimetric determination of nickel using dimethylglyoxime (DMG) is a highly selective and accurate analytical method. Nickel(II) ions react with an alcoholic solution of dimethylglyoxime in a slightly alkaline or buffered solution to form a vibrant red, insoluble coordination complex, nickel dimethylglyoximate ($\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$).^{[1][2]} This bulky precipitate can be filtered, dried, and weighed, allowing for the quantitative determination of nickel in a sample. The reaction is performed in a solution buffered with ammonia or citrate to maintain a pH between 5 and 9, ensuring complete precipitation.^{[1][3][4]} To prevent interference from other metal ions such as iron(III) or chromium(III), which can precipitate as hydroxides in the alkaline solution, a masking agent like tartaric acid or citric acid is added.^{[1][5]} These agents form stable, soluble complexes with the potential interferents.^{[1][5]}

Experimental Protocol

This protocol details the step-by-step procedure for the gravimetric determination of nickel.

1. Materials and Reagents

- Nickel-containing sample (e.g., $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ or a nickel alloy)
- Hydrochloric acid (HCl), 6 M

- Nitric acid (HNO_3), concentrated (if dissolving alloys)
- Tartaric acid or Citric acid
- Dimethylglyoxime (DMG) solution, 1% (w/v) in ethanol
- Ammonium hydroxide (NH_4OH) solution, 1:1 dilution
- Deionized water
- Sintered glass or Gooch crucibles
- Analytical balance
- Drying oven
- Desiccator
- Beakers (400 mL)
- Watch glasses
- Graduated cylinders
- Stirring rods
- pH indicator paper
- Filtration apparatus

2. Procedure

Step 2.1: Sample Preparation and Dissolution

- Accurately weigh approximately 0.3-0.5 g of the nickel-containing sample and transfer it to a 400 mL beaker. The sample size should be controlled as the resulting precipitate is very bulky.[\[1\]](#)[\[2\]](#)

- Add 20 mL of 6 M HCl and 50 mL of deionized water to dissolve the sample.[3][6] Gently heat the solution if necessary to aid dissolution.
- If the sample is a steel alloy, it should be dissolved in a mixture of concentrated acids, and any ferrous ions should be oxidized to ferric ions using nitric acid.[5]

Step 2.2: Prevention of Interferences

- To the dissolved sample solution, add approximately 60 mL of 20% tartaric acid or citric acid solution.[1][5] This will complex any interfering ions, such as Fe^{3+} , and prevent their precipitation as hydroxides when the solution is made alkaline.[1]

Step 2.3: Precipitation of Nickel Dimethylglyoximate

- Dilute the solution to about 200 mL with deionized water and heat it to a temperature of 60-80°C on a hot plate. Do not boil the solution.[3][6]
- Remove the beaker from the heat and add approximately 10-20 mL of the 1% alcoholic dimethylglyoxime solution while stirring.[3][5] An excess of the reagent should be avoided to prevent its own precipitation.[2][3]
- Slowly add 1:1 ammonium hydroxide solution dropwise with constant stirring until the solution is slightly ammoniacal. A scarlet red precipitate of nickel dimethylglyoximate will form.[2] The final pH of the solution should be between 7 and 9.[1]
- Test for complete precipitation by adding a few more drops of the DMG solution to the clear supernatant. If more precipitate forms, add a small amount of DMG and repeat the ammonia addition.[1]

Step 2.4: Digestion and Filtration

- Cover the beaker with a watch glass and place it on a hot plate at 60-80°C for 30-60 minutes.[1][3] This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.
- Allow the beaker to cool to room temperature to ensure maximum precipitation.[1][3]

- Filter the precipitate through a previously weighed sintered glass or Gooch crucible that has been dried to a constant weight.[3][5]
- Wash the precipitate several times with cold deionized water to remove any soluble impurities.[1][5] A few drops of ammonia can be added to the wash water to reduce the solubility of the precipitate.[1]
- Continue washing until the filtrate is free of chloride ions, which can be confirmed by testing a small portion of the washings with an acidic silver nitrate solution.[1]

Step 2.5: Drying, Weighing, and Calculation

- Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 1-2 hours.[3][5]
- Transfer the crucible to a desiccator to cool to room temperature.[3][5]
- Weigh the crucible on an analytical balance.[6]
- Repeat the cycle of drying, cooling, and weighing until a constant mass is achieved (successive weighings agree within ± 0.0004 g).[3][5]
- Calculate the percentage of nickel in the original sample using the following formula:

$$\% \text{ Ni} = (\text{Mass of Ni(DMG)}_2 \text{ precipitate (g)} \times \text{Gravimetric Factor} \times 100) / \text{Mass of sample (g)}$$

The gravimetric factor for converting the mass of nickel dimethylglyoximate to the mass of nickel is 0.2032.[3]

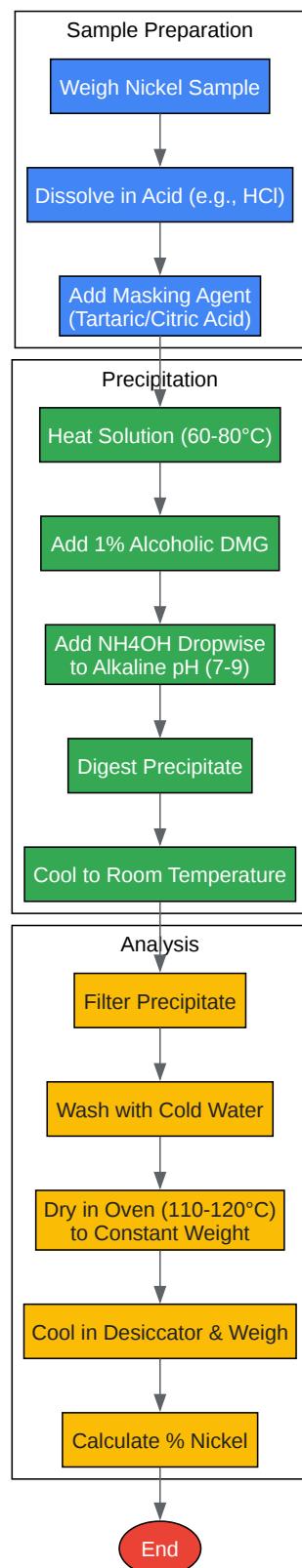
Data Presentation

The following table summarizes key quantitative parameters for the procedure.

Parameter	Value / Condition	Reference
Sample Mass	0.3 - 0.5 g	[1][2][6]
Precipitation pH Range	5 - 9	[1][2][3]
Precipitating Reagent	1% (w/v) Dimethylglyoxime in ethanol	[3][5]
Digestion Temperature	60 - 80 °C	[1][3]
Digestion Time	30 - 60 minutes	[1][3]
Drying Temperature	110 - 120 °C	[3][5]
Gravimetric Factor (Ni / Ni(DMG) ₂)	0.2032	[3]
Formula of Precipitate	Ni(C ₄ H ₇ N ₂ O ₂) ₂	[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric determination of nickel using dimethylglyoxime.

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Caption: Workflow for the gravimetric analysis of nickel.

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